8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decan-2-one
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Overview
Description
3-methyl-8-(tert-pentyl)-1-oxaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(tert-pentyl)-1-oxaspiro[4.5]decan-2-one typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with a nucleophile under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(tert-pentyl)-1-oxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in an acidic medium, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield a carboxylic acid, while reduction may produce an alcohol. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
3-methyl-8-(tert-pentyl)-1-oxaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 3-methyl-8-(tert-pentyl)-1-oxaspiro[4.5]decan-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the rings.
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different substituents, used in medicinal chemistry.
Simufilam (4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one): A compound in clinical trials for Alzheimer’s disease.
Uniqueness
3-methyl-8-(tert-pentyl)-1-oxaspiro[4.5]decan-2-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
94200-91-6 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-methyl-8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C15H26O2/c1-5-14(3,4)12-6-8-15(9-7-12)10-11(2)13(16)17-15/h11-12H,5-10H2,1-4H3 |
InChI Key |
SOKIHGCFUGVTCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)CC(C(=O)O2)C |
Origin of Product |
United States |
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